molecular formula C11H21N3O5 B033441 epsilon-(gamma-Glutamyl)-lysine CAS No. 17105-15-6

epsilon-(gamma-Glutamyl)-lysine

Cat. No. B033441
CAS RN: 17105-15-6
M. Wt: 275.3 g/mol
InChI Key: JPKNLFVGUZRHOB-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of epsilon-(gamma-Glutamyl)-lysine occurs through the action of transglutaminase enzymes, which catalyze the formation of a covalent bond between the gamma-carboxamide group of glutamine in one protein chain and the epsilon-amino group of lysine in another protein chain. This reaction is crucial in the post-translational modification of proteins and has been observed in various tissues, including human stratum corneum and fibrin polymerized by factor XIII (Abernethy, Hill, & Goldsmith, 1977); (Pisano, Finlayson, & Peyton, 1968).

Molecular Structure Analysis

The molecular structure of epsilon-(gamma-Glutamyl)-lysine is characterized by a unique isopeptide bond, which has been structurally confirmed through acid hydrolysis and analytical techniques such as high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) (Schäfer et al., 2005). This bond is resistant to typical proteolytic enzymes, making it a stable and permanent modification within the protein structure.

Chemical Reactions and Properties

The epsilon-(gamma-Glutamyl)-lysine bond is formed and cleaved by specific enzymes. Transglutaminases catalyze the formation of this bond, contributing to the cross-linking of proteins, while gamma-glutamylamine cyclotransferase plays a role in its catabolism, converting it to free lysine and 5-oxo-L-proline. This enzymatic activity suggests a dynamic balance between the formation and degradation of this cross-link in biological systems (Fink & Folk, 1981).

Physical Properties Analysis

The presence of epsilon-(gamma-Glutamyl)-lysine in proteins influences their physical properties, such as stability, elasticity, and resistance to mechanical stress. These properties are crucial in tissues requiring high tensile strength and durability, such as the skin's stratum corneum and blood clots formed by fibrin.

Chemical Properties Analysis

Epsilon-(gamma-Glutamyl)-lysine's chemical properties, such as its resistance to proteolytic digestion and its role in enzymatic reactions, underline its significance in the structural and functional integrity of proteins. Its formation through transglutaminase activity is a regulated process, indicating its importance in physiological functions and disease states, including apoptosis and tissue remodeling (Fesus et al., 1991).

Scientific Research Applications

Role in Human Stratum Corneum

ε-(γ-Glutamyl)lysine has been identified in the human stratum corneum, particularly in the fraction containing alpha helical fibrous proteins like keratins. This suggests its role in the structural integrity and function of the skin's outermost layer, potentially contributing to the covalent cross-linking of proteins in the stratum corneum (Abernethy et al., 1977).

Involvement in Blood Clotting

ε-(γ-Glutamyl)lysine has been found in cross-linked human fibrin, indicating its significance in the blood clotting process. It appears to play a crucial role in the polymerization of fibrin during clot formation, catalyzed by factor XIII (Pisano et al., 1968).

Detection and Quantification Methods

Various methods have been developed to detect and quantify ε-(γ-Glutamyl)lysine, reflecting its importance in understanding biological systems. Techniques like ion-exchange chromatography, gel filtration, and high-performance liquid chromatography (HPLC) are used to isolate and measure this dipeptide, emphasizing its role as a significant post-translational modification in proteins (Griffin & Wilson, 1984).

Link with Neurodegenerative Diseases

Significant elevations of ε-(γ-Glutamyl)lysine in cerebrospinal fluid have been associated with Alzheimer’s and vascular type dementia, suggesting its potential as a marker for neurodegeneration. This correlation indicates its involvement in the pathological processes underlying these conditions (Nemes et al., 2001).

Implications in Renal Fibrosis

Research has shown the involvement of tissue transglutaminase, which catalyzes the formation of ε-(γ-Glutamyl)lysine, in kidney fibrosis. The increase in ε-(γ-Glutamyl)lysine cross-links correlates with the severity of renal fibrosis, highlighting its role in the development of this condition (Johnson et al., 1997).

Future Directions

With the recent advances in liquid chromatography resulting in the improved resolution of amino acids, increased sensitivity, rapid analysis times, and small sample sizes, it appears likely that direct quantitation of epsilon-(gamma-Glutamyl)-lysine will be the preferred method for the future .

properties

IUPAC Name

(2S)-2-amino-6-[[(4S)-4-amino-4-carboxybutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5/c12-7(10(16)17)3-1-2-6-14-9(15)5-4-8(13)11(18)19/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKNLFVGUZRHOB-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)CCC(C(=O)O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name epsilon-(gamma-Glutamyl)lysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003869
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

epsilon-(gamma-Glutamyl)-lysine

CAS RN

17105-15-6
Record name ε-(γ-Glutamyl)lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17105-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N6-L-.GAMMA.-GLUTAMYL-L-LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19B8F457C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name epsilon-(gamma-Glutamyl)lysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003869
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
epsilon-(gamma-Glutamyl)-lysine
Reactant of Route 2
epsilon-(gamma-Glutamyl)-lysine
Reactant of Route 3
Reactant of Route 3
epsilon-(gamma-Glutamyl)-lysine
Reactant of Route 4
Reactant of Route 4
epsilon-(gamma-Glutamyl)-lysine
Reactant of Route 5
Reactant of Route 5
epsilon-(gamma-Glutamyl)-lysine
Reactant of Route 6
Reactant of Route 6
epsilon-(gamma-Glutamyl)-lysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.